![molecular formula C15H15N5OS2 B2382371 N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide CAS No. 1219911-69-9](/img/structure/B2382371.png)

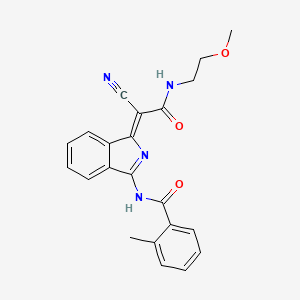

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

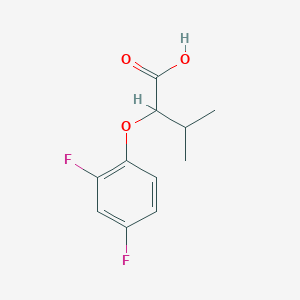

“N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle . This core is known to be a pharmacophore for many molecules with significant biological and therapeutic value .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. One common method involves the condensation of 2-aminopyridines with α-bromoketones . This reaction can be performed under microwave irradiation, providing a series of imidazo[1,2-a]pyridines in good to excellent yields . The reaction conditions are mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide” is complex, with several functional groups. The imidazo[1,2-a]pyridine core is a bicyclic heterocycle, which is fused to a thiadiazole ring. The molecule also contains a cyclobutanecarboxamide group .Chemical Reactions Analysis

The chemical reactions involving “N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide” are likely to be complex due to the presence of several reactive functional groups. The imidazo[1,2-a]pyridine core can undergo various reactions, including C–C bond cleavage promoted by I2 and TBHP .科学的研究の応用

Anticancer Agents

The compound has been identified as a potential covalent anticancer agent . Researchers have utilized imidazo[1,2-a]pyridine as the core backbone and explored its potential for the development of covalent inhibitors . Preliminary bio-evaluation screening delivered a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .

KRAS G12C Inhibitors

The compound has been synthesized as a part of a series of novel KRAS G12C inhibitors . This was facilitated by the Groebke–Blackburn–Bienaymè reaction (GBB reaction) .

Scaffold for Covalent Warheads

The compound’s structure has been used as a scaffold to install covalent warheads . This is part of the ongoing search for novel scaffolds for targeted covalent inhibitors (TCIs) for treating cancers .

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyridine, a significant structural component of the compound, is found in a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

Optoelectronic Devices

This class of aromatic heterocycles has great potential in several research areas, including optoelectronic devices .

Sensors

The compound’s structure could be used in the development of sensors .

Emitters for Confocal Microscopy and Imaging

The compound’s structure could also be used in the development of emitters for confocal microscopy and imaging .

将来の方向性

The future directions for research on “N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide” could include further exploration of its biological activity and potential therapeutic applications. The imidazo[1,2-a]pyridine core is a promising scaffold for the development of new drugs .

特性

IUPAC Name |

N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS2/c21-13(10-4-3-5-10)17-14-18-19-15(23-14)22-9-11-8-20-7-2-1-6-12(20)16-11/h1-2,6-8,10H,3-5,9H2,(H,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELWDBRJAYTLDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CN4C=CC=CC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-oxo-N-(4-phenoxyphenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2382295.png)

![N-(3,4-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2382299.png)

![2-[(1R,6S)-7-Bicyclo[4.1.0]heptanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2382303.png)

![Methyl 8-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2382305.png)

![N-Cyclohexyl-2-[6-(4-methoxy-phenyl)-pyridazin-3-ylsulfanyl]-acetamide](/img/structure/B2382307.png)